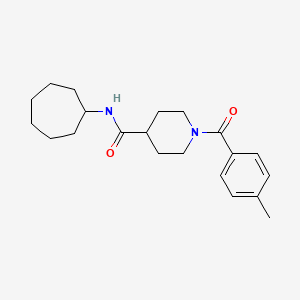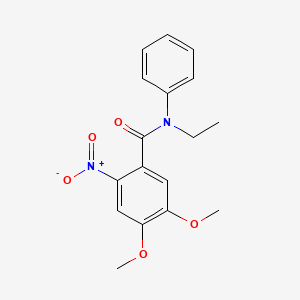![molecular formula C19H18N2O2S B5784095 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, also known as DMF-DCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMF-DCA is a synthetic molecule that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. It has also been shown to inhibit the STAT3 signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which are involved in inflammation. Additionally, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been shown to increase the production of antioxidant enzymes, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized using a variety of methods. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential applications. Additionally, it can be difficult to obtain and may be expensive.
Direcciones Futuras
There are several future directions for the research of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide. One potential direction is the development of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide analogs that have improved potency and selectivity for specific signaling pathways. Another potential direction is the investigation of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide and its potential applications in the treatment of neurological disorders.
Métodos De Síntesis
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylaniline with carbon disulfide and chloroacetyl chloride, followed by cyclization with 3-methyl-2-benzofuranone. Another method involves the reaction of 3,4-dimethylaniline with carbon disulfide and thionyl chloride, followed by reaction with 3-methyl-2-benzofuranone. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide can also be synthesized using other methods, including the reaction of 3,4-dimethylaniline with carbon disulfide and ethyl chloroformate, followed by reaction with 3-methyl-2-benzofuranone.
Aplicaciones Científicas De Investigación
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been studied extensively for its potential applications in various fields of research. It has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory properties, and studies have demonstrated its ability to reduce inflammation in animal models. Additionally, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been studied for its potential applications in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-11-8-9-14(10-12(11)2)20-19(24)21-18(22)17-13(3)15-6-4-5-7-16(15)23-17/h4-10H,1-3H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBPKTWLIFNLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5784013.png)
![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)


![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B5784064.png)



![ethyl 2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5784092.png)
